Cas no 1256358-91-4 (5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester derivative of 5-chloroindole, commonly employed as a versatile intermediate in organic synthesis and medicinal chemistry. Its key advantages include stability under ambient conditions, making it suitable for storage and handling. The tetramethyl dioxaborolane moiety enhances reactivity in Suzuki-Miyaura cross-coupling reactions, enabling efficient formation of carbon-carbon bonds. The chloro-substituted indole scaffold offers a functional handle for further derivatization, expanding its utility in constructing complex heterocyclic systems. This compound is particularly valuable in pharmaceutical research for the development of biologically active molecules, owing to its compatibility with diverse reaction conditions and high purity standards.
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole structure
1256358-91-4 structure
Product Name:5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
CAS No:1256358-91-4
MF:C14H17BClNO2
MW:277.554282903671
MDL:MFCD11858358
CID:828624
PubChem ID:53216777
Update Time:2025-11-02

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • 5-Chloroindole-2-boronic acid pinacol ester
    • 5-Chloro-1H-indole-2-boronic acid pinacol ester
    • AT17127
    • CS-0174918
    • BS-19885
    • DTXSID90681923
    • MFCD11858358
    • 1H-Indole, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • SY358355
    • DB-358949
    • 1256358-91-4
    • MB10190
    • MDL: MFCD11858358
    • Inchi: 1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-7-10(16)5-6-11(9)17-12/h5-8,17H,1-4H3
    • InChI Key: BILMSGOXKJBFGK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C=C(B1OC(C)(C)C(C)(C)O1)N2

Computed Properties

  • Exact Mass: 277.10400
  • Monoisotopic Mass: 277.1040866g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.2Ų

Experimental Properties

  • PSA: 34.25000
  • LogP: 3.12050

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Pricemore >>

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5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1256358-91-4)5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Order Number:A1022625
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:28
Price ($):395.0/1388.0
Email:sales@amadischem.com

Additional information on 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS No. 1256358-91-4): A Versatile Boron-Containing Indole Derivative

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS No. 1256358-91-4) is a highly valuable boron-containing indole derivative that has gained significant attention in pharmaceutical research and organic synthesis. This compound, often referred to as a pinacol boronate ester, serves as a crucial building block in modern medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating complex molecular architectures.

The molecular structure of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole features an indole core substituted with a chlorine atom at the 5-position and a pinacol boronate group at the 2-position. This unique combination of functional groups makes it an excellent intermediate for synthesizing various biologically active compounds, especially in the development of kinase inhibitors and anticancer agents. Researchers are particularly interested in its potential applications in targeted drug discovery and proteolysis targeting chimera (PROTAC) technology, which are currently hot topics in pharmaceutical innovation.

In recent years, the demand for boron-containing compounds like 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has surged due to their unique properties in drug design. Boron's ability to form reversible covalent bonds with biological targets has made it indispensable in creating enzyme inhibitors with improved selectivity and potency. This compound's pinacol boronate ester group is particularly stable under various reaction conditions, making it ideal for multi-step synthetic routes in medicinal chemistry.

The synthesis of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves palladium-catalyzed borylation of the corresponding halogenated indole precursor. This process has been optimized to achieve high yields and purity, meeting the stringent requirements of pharmaceutical applications. The compound's crystalline solid form and good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) make it convenient for laboratory use.

From a commercial perspective, 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has seen growing market demand as pharmaceutical companies increasingly focus on small molecule therapeutics. Its applications extend beyond medicine into material science, where boron-containing compounds are explored for their electronic properties. The global market for indole derivatives and boronic acid compounds is projected to expand significantly, driven by advancements in personalized medicine and bioconjugation techniques.

Quality control of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is crucial for research applications. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to verify its purity and structural integrity. Proper storage conditions, typically under inert atmosphere at low temperatures, ensure the compound's long-term stability.

Recent scientific literature highlights innovative uses of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in developing PET imaging probes and fluorescent labels for biological studies. Its versatility in bioconjugation chemistry makes it valuable for creating molecular tools that help visualize cellular processes. These applications align with current trends in precision medicine and diagnostic imaging, addressing frequently searched topics in scientific databases.

Environmental and safety considerations for handling 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole follow standard laboratory protocols. While not classified as hazardous under normal conditions, researchers should employ proper personal protective equipment (PPE) when working with this compound. Its stability profile and relatively low toxicity make it preferable over more reactive boron reagents in many synthetic applications.

The future outlook for 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole appears promising as research continues to uncover new applications in drug discovery and chemical biology. With increasing interest in boron neutron capture therapy (BNCT) and other advanced treatment modalities, this compound's derivatives may play significant roles in next-generation therapeutics. Its compatibility with automated synthesis platforms also positions it well for high-throughput drug screening programs.

For researchers seeking reliable sources of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, several specialty chemical suppliers offer this compound with varying purity grades. The selection should be based on intended application, with pharmaceutical-grade material requiring the highest purity standards. As the scientific community continues to explore the potential of boron-containing heterocycles, this indole derivative remains at the forefront of innovative chemical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1256358-91-4)5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
A1022625
Purity:99%/99%
Quantity:5g/25g
Price ($):395.0/1388.0
Email